molecular formula C4H5Cl5Si B1171708 Trichloro(1,4-dichlorobut-2-en-2-yl)silane CAS No. 1586-88-5

Trichloro(1,4-dichlorobut-2-en-2-yl)silane

Cat. No.: B1171708
CAS No.: 1586-88-5
M. Wt: 258.4 g/mol
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Description

Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and a dichlorobutene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane typically involves the reaction of 1,4-dichlorobut-2-ene with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

1,4-Dichlorobut-2-ene+TrichlorosilaneThis compound\text{1,4-Dichlorobut-2-ene} + \text{Trichlorosilane} \rightarrow \text{this compound} 1,4-Dichlorobut-2-ene+Trichlorosilane→this compound

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Trichloro(1,4-dichlorobut-2-en-2-yl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the dichlorobutene moiety can participate in addition reactions with various reagents.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

    Hydrogenation Catalysts: For addition reactions involving hydrogen.

    Water or Aqueous Solutions: For hydrolysis reactions.

Major Products:

    Substituted Silanes: Formed from substitution reactions.

    Hydrogenated Products: Resulting from addition reactions.

    Silanols and Hydrochloric Acid: From hydrolysis.

Scientific Research Applications

Trichloro(1,4-dichlorobut-2-en-2-yl)silane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the preparation of silicon-based materials with unique properties.

    Biological Studies: Investigated for its potential interactions with biological molecules.

    Industrial Applications: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism by which Trichloro(1,4-dichlorobut-2-en-2-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds and the double bond in the dichlorobutene moiety. These reactive sites allow the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1,4-Dichlorobut-2-ene: A precursor in the synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane.

    Trichlorosilane: Another reactant used in the synthesis.

    Other Organosilicon Compounds: Such as trimethylsilyl chloride and triethylsilyl chloride.

Uniqueness: this compound is unique due to the presence of both silicon and a dichlorobutene moiety, which imparts distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

trichloro(1,4-dichlorobut-2-en-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl5Si/c5-2-1-4(3-6)10(7,8)9/h1H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOIKMGMAVVPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CCl)[Si](Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697884
Record name Trichloro(1,4-dichlorobut-2-en-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586-88-5
Record name Trichloro(1,4-dichlorobut-2-en-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 15 ml (0.153 mol) of 1,4-dichloro-2-butyne and 13.6 ml (0.16 mol) of trichlorosilane (boiling point: 31°-32° C.) was added 0.15 ml (10 mmol) of an isopropyl alcohol solution of H2PtCl6.6H2O (0.05 g/ml), followed by heating for 8 hours. Thereafter, the mixture was directly distilled to obtain 37 g of 1,4-dichloro-2-(trichloro)silyl-2-butene. Yield: 94%. Boiling point: 70° C./1 mmHg.
Quantity
15 mL
Type
reactant
Reaction Step One
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13.6 mL
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reactant
Reaction Step One
[Compound]
Name
H2PtCl6.6H2O
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0.15 mL
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catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixed solution of 15 ml (0.153 mol) of 1,4-dichloro-1-butyne [IV]and 13.6 ml (0.16 mol) of trichlorosilane (bp: 31°-32° C.) [V], were added 0.15 ml (10 mmol) of H2PtCl6 . 6H2O in an isopropyl alcohol solution (0.05 g/ml), which were heated for 8 hours. Then, it was directly distillated to obtain 37 g of 1,4-dichloro-2-(trichloro)silyl-2-butene [VI](yield: 94 %, bp: 70° C./1 mmHg).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.6 mL
Type
reactant
Reaction Step One
[Compound]
Name
H2PtCl6
Quantity
0.15 mL
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reactant
Reaction Step One
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

For instance, 2-trichlorosilyl-1,3-butadiene [II-d]and 2-triloweralkoxy silyl-1,3-butadiene [II-a]can be synthesized by reacting 1,4-dichloro-2-butyne [IV]and trichlorosilane [V]in the presence of a platinum type catalyst to obtain 1,4-dichloro-2-(trichloro)silyl-2-butene [VI]is then reacted with Zn in a tetrahydrofuran solvent to prepare 2-(trichloro)silyl-1,3-butadiene[II-d], and further reacting the 2-(trichloro)silyl-1,3-butadiene II-d with a lower alcohol in the presence of a base, such as triethylamine, as shown by the following Formula (C): ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
silyl-1,3-butadiene
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reactant
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reactant
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